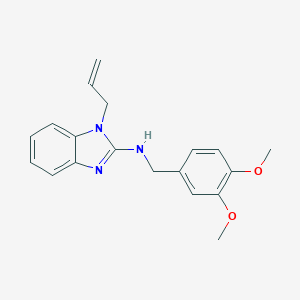

![molecular formula C17H12N4 B367125 (9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基)乙腈 CAS No. 613660-09-6](/img/structure/B367125.png)

(9-甲基-6H-吲哚[2,3-b]喹喔啉-6-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

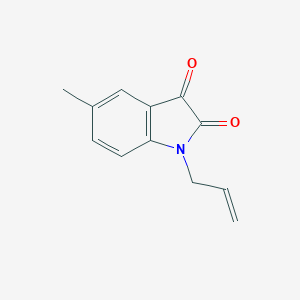

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is a chemical compound with the molecular formula C17H12N4 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile”, often involves a multi-step protocol starting from isatin or 5-fluoroisatin .Molecular Structure Analysis

The molecular structure of “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core, which is a planar fused heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate with DNA .Physical And Chemical Properties Analysis

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” appears as a yellow solid. Its melting point is 245–246 °C. Its IR (KBr, ν, cm −1) values are: 3123, 3078, 1582, 1467, 1237, 1051, 752. Its 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are: 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H). Its ESI-MS value is 377 (M + +1); HRMS: m / z calcd. for C 23 H 17 N 6 [M+H] +: 377.1514, found: 377.1533 .科学研究应用

Anti-Cancer Agent

This compound has been evaluated for its potential as an anti-cancer agent. The synthesis and cytotoxicity studies suggest that derivatives of 6H-indolo[2,3-b]quinoxaline could serve as effective treatments against certain types of cancer cells .

Antiviral Activity

The structure of 6H-indolo[2,3-b]quinoxaline has shown promising results in antiviral activity. It interacts with DNA and proteins, which can inhibit the replication of viruses such as human CMV, HSV-1, and VZV .

DNA Intercalation

Due to its planar structure, this compound can intercalate between DNA nucleobases. This property is useful in studying DNA interactions and could be applied in developing new pharmacological agents .

Synthetic Chemistry

The compound serves as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. These derivatives are synthesized through multi-step protocols starting from isatin or substituted isatins .

Catalysis

Recent research has proposed new methods for obtaining biologically active N-substituted derivatives of indolo[2,3-b]quinoxalines through catalyzed tandem ortho-C–H functionalization reactions .

Electrochemical Applications

Indolo[2,3-b]quinoxaline derivatives exhibit low reduction potential and high solubility in acetonitrile, making them candidates for electrochemical applications such as in battery electrolytes .

作用机制

Target of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.

Mode of Action

It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.

Biochemical Pathways

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.

Result of Action

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.

未来方向

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals .

属性

IUPAC Name |

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUSIUOCMWAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

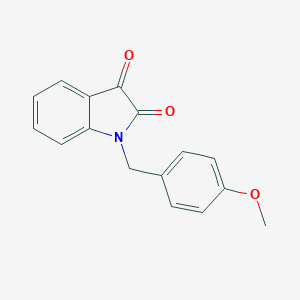

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

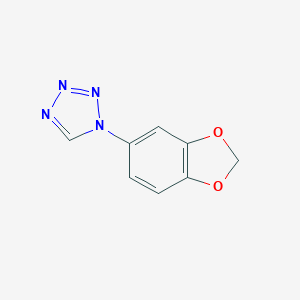

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

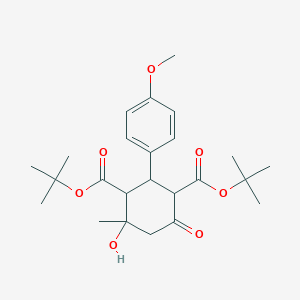

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)